2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
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Description
2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as uv absorbers in sunscreens and other cosmetic formulations , suggesting that the compound may interact with ultraviolet (UV) light.
Mode of Action
Based on its potential use as a uv absorber , it can be hypothesized that the compound might absorb harmful UV radiation, thereby protecting the skin from damage.
Pharmacokinetics
As a potential ingredient in cosmetic formulations , it can be hypothesized that the compound is likely to be topically applied and absorbed through the skin
Result of Action
If the compound functions as a uv absorber , its action would result in the protection of skin cells from the damaging effects of UV radiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as exposure to sunlight, temperature, and pH could potentially affect the compound’s UV absorption capacity and stability
Properties
IUPAC Name |
2-ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-17(6-2)14-29-23(28)18(11-24)21-22(27-12-15(3)30-16(4)13-27)26-20-10-8-7-9-19(20)25-21/h7-10,15-18H,5-6,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDEZDQNZCDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.